molecular formula C21H42O5 B091874 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate CAS No. 17630-08-9

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate

Cat. No.: B091874
CAS No.: 17630-08-9
M. Wt: 374.6 g/mol
InChI Key: VURIDHCIBBJUDI-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate is a chemical compound with the molecular formula C19H38O5. It is a derivative of palmitic acid and is characterized by the presence of hydroxyl groups, which contribute to its reactivity and versatility in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate typically involves the esterification of palmitic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Studied for its potential role in biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate involves its interaction with various molecular targets and pathways. The hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate is unique due to its specific combination of hydroxyl groups and the palmitate moiety, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)26-19-21(16-22,17-23)18-24/h22-24H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURIDHCIBBJUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170110
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17630-08-9
Record name Hexadecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17630-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2,2-bis(hydroxymethyl)propyl palmitate
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